5-(Tert-butoxycarbonyl)-1-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylic acid
Description
5-(Tert-butoxycarbonyl)-1-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylic acid (CAS: 1160248-35-0) is a heterocyclic compound featuring a fused pyrrolo-pyrazole core. The tert-butoxycarbonyl (Boc) group at position 5 and the carboxylic acid at position 3 are critical functional groups that influence its physicochemical properties and synthetic utility . This compound is widely employed in medicinal chemistry as a building block for drug discovery, particularly in the synthesis of protease inhibitors and kinase-targeting molecules. Its Boc group serves as a protective moiety for amines, enhancing stability during multi-step syntheses .
Properties
IUPAC Name |
1-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6-dihydropyrrolo[3,4-c]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-5-7-8(6-15)14(4)13-9(7)10(16)17/h5-6H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQUIBHGLZBWJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)N(N=C2C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of β-Enamino Diketone Intermediate
The process begins with the preparation of a β-enamino diketone scaffold. For example, pyrrolidine-3-carboxylic acid derivatives are treated with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in the presence of EDC·HCl and DMAP to form β-keto esters. Subsequent reaction with N,N-dimethylformamide dimethyl acetal (DMF·DMA) yields the β-enamino diketone.
Example Reaction Conditions
Regioselective Cyclization with Methylhydrazine
The β-enamino diketone undergoes cyclocondensation with methylhydrazine in ethanol or acetonitrile. Ethanol, a polar protic solvent, favors the formation of the 5-substituted pyrazole regioisomer due to hydrogen bonding interactions that stabilize the transition state.
Optimized Parameters
-
Solvent : Ethanol
-
Temperature : Reflux (78°C)
-
Reaction time : 18 hours
Mechanistic Insight
Methylhydrazine attacks the α,β-unsaturated carbonyl system of the enaminone, leading to a six-membered cyclic transition state. The Boc group sterically directs the regiochemistry, favoring substitution at the 5-position of the pyrazole.
Post-Cyclization Functionalization
Boc Protection and Carboxylic Acid Deprotection
The Boc group is introduced either before or after cyclization. When added post-synthesis, di-tert-butyl dicarbonate (Boc₂O) reacts with the secondary amine of the pyrrolidine ring under basic conditions. The methyl ester of the carboxylic acid is subsequently hydrolyzed using LiOH in THF/water.
Hydrolysis Conditions
Enaminone-Mediated Cyclization (Method C)
A third method, adapted from tetrahydro-pyrazolo-pyridinone syntheses, involves the use of enaminones derived from piperidine-2,4-diones.
Enaminone Formation
Piperidine-2,4-dione is treated with DMFDMA to generate an enaminone. This intermediate undergoes acid-catalyzed cyclization with methylhydrazine to form the pyrrolopyrazole core.
Key Steps
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Enaminone synthesis :
-
Cyclization :
Comparative Analysis of Methods
| Parameter | Cyclocondensation | Post-Cyclization Functionalization | Enaminone-Mediated |
|---|---|---|---|
| Total Yield | 60–70% | 65–75% | 70–80% |
| Regioselectivity | High (5-substitution) | Moderate | High |
| Functional Group Tolerance | Limited | Broad | Moderate |
| Steps | 3–4 | 4–5 | 5–6 |
Challenges and Optimization Strategies
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Regioselectivity Control : Solvent choice critically impacts regioselectivity. Ethanol enhances 5-substitution via hydrogen bonding, while aprotic solvents like acetonitrile favor 3-substitution.
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Boc Group Stability : The Boc group is susceptible to cleavage under acidic conditions. Neutral or slightly basic conditions are preferred during cyclization.
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Byproduct Formation : Trace regioisomers (e.g., 3-substituted pyrazoles) are removed via column chromatography or recrystallization .
Chemical Reactions Analysis
Deprotection of the Tert-Butoxycarbonyl (Boc) Group
The Boc group is cleaved under acidic conditions to yield the free amine, critical for further functionalization.
Mechanism : Protonation of the Boc carbonyl oxygen followed by elimination of CO₂ and tert-butylene gas.
Carboxylic Acid Functionalization
The C3-carboxylic acid undergoes standard derivatization reactions:
Amide Bond Formation
| Coupling Agents | Bases | Solvents | Yield Range |
|---|---|---|---|
| DIC (Diisopropylcarbodiimide) | DIPEA (N,N-Diisopropylethylamine) | DMF, THF | 70–85% |
| HATU | NMM (N-Methylmorpholine) | DCM, DMF | 80–92% |
Example : Reaction with benzylamine using DIC/DIPEA yields -benzylamide derivatives for kinase inhibition studies .
Esterification
| Conditions | Reagents | Applications |
|---|---|---|
| Fischer–Speier | H₂SO₄, ROH (reflux) | Methyl/ethyl esters for solubility tuning |
| DCC/DMAP | DCC, DMAP, ROH | High-yield ester synthesis |
Decarboxylation Reactions
Thermal or photochemical decarboxylation removes the carboxylic acid group, generating pyrrolopyrazole scaffolds.
| Conditions | Temperature | Products |
|---|---|---|
| Pyridine, Cu(OAc)₂, 120°C | 120°C, 6–8 h | Pyrrolo[3,4-c]pyrazole derivatives |
| UV irradiation (254 nm) | RT, 12–24 h | Deaminated analogs for SAR studies |
Mechanism : Radical-mediated cleavage of the C–COOH bond under UV light or metal-catalyzed pathways.
Cyclization and Ring Expansion
The bicyclic core participates in annulation reactions to form tricyclic systems:
| Reagents | Conditions | Products |
|---|---|---|
| POCl₃, DMF | 80°C, 3 h | Chlorinated intermediates for cross-coupling |
| NaH, alkyl halides | DMF, 0°C to RT | Alkylated derivatives for DUB inhibitors |
Example : Treatment with POCl₃ generates electrophilic chlorides that undergo Suzuki–Miyaura coupling .
Functionalization of the Pyrazole Ring
Electrophilic substitution at the pyrazole nitrogen or C4 position:
| Reaction Type | Reagents | Products |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Nitro derivatives for redox studies |
| Alkylation | NaH, R-X | N-Alkyl analogs with enhanced lipophilicity |
Regioselectivity : Alkylation occurs preferentially at the N1-position due to steric hindrance at N2 .
Scientific Research Applications
5-(Tert-butoxycarbonyl)-1-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(Tert-butoxycarbonyl)-1-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. Upon removal of the Boc group, the free amine can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with proteins.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of pyrrolo[3,4-c]pyrazole derivatives. Key structural analogs include:
Key Observations :
- The Boc group is a common feature in analogs like 5-(tert-Butoxycarbonyl)-2-methoxyisonicotinic acid, but the heterocyclic core distinguishes the target compound .
- Substituents such as acetyl or benzoyl (e.g., in ) increase hydrophobicity but reduce stability under basic conditions compared to the Boc group.
Physicochemical Properties
- Solubility: The Boc group increases hydrophobicity, making the target compound less water-soluble than its carboxylic acid analogs without Boc (e.g., pyranopyrazole derivatives in ).
- Stability : The Boc group is stable under basic conditions but cleaved by acids (e.g., trifluoroacetic acid), whereas acetyl groups (as in ) are prone to hydrolysis under alkaline conditions.
Biological Activity
5-(Tert-butoxycarbonyl)-1-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylic acid (commonly referred to as Boc-pyrazole) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological activity, particularly focusing on its pharmaceutical applications.
Synthesis and Characterization
The synthesis of Boc-pyrazole typically involves the reaction of 1-methyl-1H-pyrazole with tert-butoxycarbonyl anhydride in the presence of a suitable catalyst. The resulting compound can be purified through crystallization or chromatography. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.
| Property | Value |
|---|---|
| Molecular Formula | C12H18N4O4 |
| Molecular Weight | 282.30 g/mol |
| CAS Number | 1391733-57-5 |
| Melting Point | 103 - 107 °C |
| Appearance | White to light yellow crystalline powder |
Antifungal Activity
Recent studies have shown that Boc-pyrazole exhibits significant antifungal properties. In a series of tests against various phytopathogenic fungi, compounds derived from Boc-pyrazole demonstrated higher antifungal activity compared to standard treatments like boscalid. The structure-activity relationship (SAR) analyses indicated that modifications to the pyrazole ring could enhance bioactivity.
The mechanism underlying the antifungal activity of Boc-pyrazole appears to involve disruption of fungal cell wall synthesis and interference with metabolic pathways essential for fungal growth. Molecular docking studies suggest that Boc-pyrazole can bind effectively to target enzymes involved in these processes.
Case Studies
- Study on Antifungal Efficacy : A study published in Molecules highlighted the efficacy of Boc-pyrazole derivatives against seven strains of phytopathogenic fungi. The results indicated that certain derivatives displayed up to 80% inhibition at low concentrations, showcasing their potential as novel antifungal agents .
- Structure-Activity Relationship Analysis : Another investigation focused on the SAR of Boc-pyrazole analogs. It was found that introducing electron-withdrawing groups on the pyrazole ring significantly increased antifungal activity, providing insights into future drug design .
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Cyclization | Hydrazine hydrate, EtOH, reflux | 60–75% | |
| Boc Protection | Boc₂O, DMAP, DCM, 0°C → RT | 85–92% | |
| Purification | Silica gel (EtOAc/hexane 3:7) | >95% purity |
Q. Table 2: Spectroscopic Benchmarks
| Technique | Key Signals | Reference |
|---|---|---|
| 1H NMR (DMSO) | δ 1.42 (s, 9H, Boc), δ 3.72 (s, 3H, N-CH3) | |
| ESI-MS | [M+H]+ = 337.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
